

# Benchmarking the safety profile of (Z)-ONO 1301 against other prostacyclin analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B1232547 Get Quote

# A Comparative Safety Profile of (Z)-ONO-1301 and Other Prostacyclin Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and pharmacological profiles of (Z)-ONO-1301, a novel long-acting prostacyclin (PGI<sub>2</sub>) agonist with thromboxane A<sub>2</sub> synthase inhibitory activity, against other established prostacyclin analogs, including treprostinil, iloprost, beraprost, and the selective IP receptor agonist, selexipag. The information presented is based on available preclinical and clinical data to assist in the evaluation of their relative safety profiles.

### **Executive Summary**

Prostacyclin analogs are a cornerstone in the management of pulmonary arterial hypertension (PAH), primarily through their vasodilatory and anti-platelet effects mediated by the prostacyclin (IP) receptor. However, their clinical utility can be limited by adverse effects stemming from their mechanism of action and, in some cases, off-target receptor interactions. (Z)-ONO-1301 presents a unique profile by combining IP receptor agonism with inhibition of thromboxane A2 synthase, which may offer a distinct safety and efficacy balance. This guide benchmarks its safety profile against other widely used prostacyclin analogs by comparing their receptor binding affinities, potency in functional assays, effects on platelet aggregation, and reported clinical adverse events.



# Pharmacological Profile: Receptor Selectivity and Potency

The safety and efficacy of prostacyclin analogs are intrinsically linked to their interaction with the IP receptor and other prostanoid receptors (e.g., EP, DP, TP). Off-target binding can contribute to a wider range of side effects.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Prostacyclin Analogs



| Receptor                                                                                            | Treprostinil[        | lloprost[1]          | Beraprost                | Selexipag<br>(Active<br>Metabolite<br>ACT-<br>333679) | (Z)-ONO-<br>1301   |
|-----------------------------------------------------------------------------------------------------|----------------------|----------------------|--------------------------|-------------------------------------------------------|--------------------|
| IP                                                                                                  | 32                   | 3.9                  | Potent<br>Agonist[2][3]  | High<br>Selectivity                                   | Primary<br>Agonist |
| EP <sub>1</sub>                                                                                     | Low Affinity         | 1.1                  | -                        | -                                                     | -                  |
| EP <sub>2</sub>                                                                                     | 3.6                  | Very Low<br>Affinity | -                        | -                                                     | -                  |
| EP₃                                                                                                 | Very Low<br>Affinity | Low Affinity         | -                        | -                                                     | -                  |
| EP <sub>4</sub>                                                                                     | Low Affinity         | Low Affinity         | Binds to EP <sub>4</sub> | -                                                     | -                  |
| DP <sub>1</sub>                                                                                     | 4.4                  | Very Low<br>Affinity | -                        | -                                                     | -                  |
| FP                                                                                                  | Very Low<br>Affinity | Low Affinity         | -                        | -                                                     | -                  |
| TP                                                                                                  | Very Low<br>Affinity | Very Low<br>Affinity | -                        | -                                                     | -                  |
| Data for (Z)-ONO-1301 and a complete profile for Beraprost were not available in the public domain. |                      |                      |                          |                                                       |                    |



# Table 2: Comparative Functional Potency (EC<sub>50</sub>/IC<sub>50</sub>, nM) of Prostacyclin Analogs



| Assay                                                                                                 | Treprostinil            | lloprost            | Beraprost<br>(esuberapro<br>st) | Selexipag<br>(Active<br>Metabolite<br>ACT-<br>333679) | (Z)-ONO-<br>1301             |
|-------------------------------------------------------------------------------------------------------|-------------------------|---------------------|---------------------------------|-------------------------------------------------------|------------------------------|
| cAMP<br>Elevation (IP<br>Receptor)                                                                    | 1.9                     | 0.37                | 0.4                             | Partial<br>Agonist<br>(Emax 56%)                      | Induces<br>cAMP<br>elevation |
| Cellular<br>Relaxation<br>(PASMC)                                                                     | -                       | -                   | -                               | 4.3                                                   | -                            |
| Inhibition of<br>Cell<br>Proliferation<br>(PASMC)                                                     | -                       | -                   | 3                               | 4.0                                                   | Reduces<br>proliferation     |
| Inhibition of Collagen- Induced Platelet Aggregation                                                  | -                       | -                   | -                               | -                                                     | 460                          |
| Inhibition of ADP-Induced Platelet Aggregation                                                        | Decreased<br>reactivity | Potent<br>inhibitor | -                               | -                                                     | -                            |
| PASMC: Pulmonary Arterial Smooth Muscle Cells. Data presented are from various sources and may not be |                         |                     |                                 |                                                       |                              |



directly comparable

due to

different

experimental

conditions.

### **Impact on Platelet Aggregation**

A key therapeutic effect of prostacyclin analogs is the inhibition of platelet aggregation. However, this can also increase the risk of bleeding. (Z)-ONO-1301's dual mechanism may offer a nuanced effect on hemostasis.

**Table 3: Comparative Inhibitory Effects on Platelet** 

**Aggregation** 

| Prostacyclin Analog                                                | Agonist  | IC50 (nM)                                  | Species |
|--------------------------------------------------------------------|----------|--------------------------------------------|---------|
| (Z)-ONO-1301                                                       | Collagen | 460                                        | -       |
| lloprost                                                           | ADP      | Potent inhibitor (90% inhibition at 10 nM) | Human   |
| Treprostinil                                                       | ADP, AA  | Decreased platelet reactivity              | Human   |
| Beraprost                                                          | ADP      | -                                          | Human   |
| Selexipag (Active<br>Metabolite ACT-<br>333679)                    | -        | IC50 = 210 nM (in vitro)                   | Human   |
| Direct comparative studies under identical conditions are limited. |          |                                            |         |

### **Clinical Safety Profile: Common Adverse Events**





The following table summarizes the most frequently reported adverse events from clinical trials of various prostacyclin analogs. These are often related to their vasodilatory properties.

## Table 4: Common Adverse Events of Prostacyclin Analogs in Clinical Trials



| Adverse<br>Event                  | (Z)-ONO-<br>1301 | Treprostinil            | lloprost  | Beraprost | Selexipag |
|-----------------------------------|------------------|-------------------------|-----------|-----------|-----------|
| Headache                          | 1                | /                       | ✓ (16.4%) | ✓         | <b>✓</b>  |
| Diarrhea                          | 1                | /                       | -         | /         | 1         |
| Nausea/Vomi<br>ting               | -                | /                       | -         | ✓         | /         |
| Jaw Pain                          | -                | /                       | -         | -         | 1         |
| Flushing/Red<br>dening of<br>face | -                | 1                       | ✓ (12.4%) | /         | /         |
| Cough                             | -                | /                       | ✓ (17%)   | -         | -         |
| Pain in extremity/My algia        | -                | 1                       | -         | -         | ✓         |
| Throat<br>Irritation              | -                | /                       | -         | -         | -         |
| Dizziness                         | -                | 1                       | -         | 1         | -         |
| Infusion/Inject<br>ion site pain  | N/A              | ✓<br>(subcutaneou<br>s) | N/A       | N/A       | N/A       |

Checkmarks

 $(\checkmark)$  indicate

commonly

reported

adverse

events.

Percentages

are provided

where

available



from metaanalyses.

## Signaling Pathways and Experimental Workflows Prostacyclin (IP) Receptor Signaling Pathway

Prostacyclin analogs primarily exert their effects by binding to the IP receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), which in turn mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin I2 IP Receptor Agonist, Beraprost, Prevents Transient Global Cerebral Ischemia Induced Hippocampal CA1 Injury in Aging Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking the safety profile of (Z)-ONO 1301 against other prostacyclin analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232547#benchmarking-the-safety-profile-of-z-ono-1301-against-other-prostacyclin-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com